3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione
Description
This compound is a β-carboline derivative fused with a 1-methylpyrrolidine-2,5-dione moiety. Its molecular structure features a 4-chlorophenyl substituent at position 1 of the β-carboline core, which is linked to the pyrrolidinedione ring system. The β-carboline scaffold is known for its diverse biological activities, including interactions with neurotransmitter receptors and enzymes, while the pyrrolidinedione group may contribute to metabolic stability and solubility .
Properties
Molecular Formula |
C22H20ClN3O2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H20ClN3O2/c1-25-19(27)12-18(22(25)28)26-11-10-16-15-4-2-3-5-17(15)24-20(16)21(26)13-6-8-14(23)9-7-13/h2-9,18,21,24H,10-12H2,1H3 |
InChI Key |
XLPCOGPJUAAQEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)NC5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form the tricyclic indole intermediate . This intermediate undergoes further transformations, including cyclization and functional group modifications, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, and minimizing waste . The process may also involve scaling up the reaction conditions and using continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research has indicated that beta-carboline derivatives exhibit anticancer properties. For instance, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer) . The specific compound may also demonstrate similar activity due to its structural analogies.
- Antiviral Properties
-
Neurological Effects
- Beta-carbolines are known to interact with neurotransmitter systems. The compound's structure may allow it to modulate GABAergic activity, potentially offering therapeutic avenues in treating anxiety and depression disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors to produce antidepressant effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 3-(6-Methoxy-1,3,4,9-tetrahydro-2H-β-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]-pyrrolidine-2,5-dione
This analog (ChemSpider ID: AGN-PC-069L8G) shares the β-carboline-pyrrolidinedione backbone but differs in substituents:
- 4-Chlorophenyl vs. 3-Trifluoromethylphenyl : The target compound’s 4-chlorophenyl group is replaced with a meta-trifluoromethylphenyl group. The electron-withdrawing CF₃ substituent enhances lipophilicity and may influence binding affinity compared to the chloro group .
- 6-Methoxy Substitution : The analog includes a methoxy group on the β-carboline indole ring, which could alter electronic properties and hydrogen-bonding capacity.
- Molecular Weight : The analog has a higher molecular mass (calculated from its formula: C₂₃H₂₀F₃N₃O₃) compared to the target compound (C₂₂H₂₀ClN₃O₂), likely due to the trifluoromethyl and methoxy additions.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (AGN-PC-069L8G) |
|---|---|---|
| Core Structure | β-carboline + pyrrolidinedione | β-carboline + pyrrolidinedione |
| Substituent (Aryl Group) | 4-Chlorophenyl | 3-Trifluoromethylphenyl |
| β-Carboline Modification | None | 6-Methoxy |
| Molecular Formula | C₂₂H₂₀ClN₃O₂ | C₂₃H₂₀F₃N₃O₃ |
| Key Functional Groups | Chlorine (electron-withdrawing) | CF₃ (strongly electron-withdrawing), Methoxy (electron-donating) |
Comparison with Pesticidal Pyrrolidinediones
- Pyrrole/Pyridinone vs. Pyrrolidinedione: Fluoroimide’s pyrrole-2,5-dione core differs from the saturated pyrrolidinedione in the target compound, impacting conformational flexibility and reactivity .
- Trifluoromethyl Groups : Both fluridone and the analog from utilize CF₃ substituents, suggesting a common strategy to enhance pesticidal or bioactive properties via lipophilicity and metabolic resistance .
Research Implications
- Substituent Effects : The 4-chlorophenyl group in the target compound may offer a balance between hydrophobicity and steric bulk compared to bulkier trifluoromethyl or methoxy-substituted analogs.
- Biological Relevance: β-carboline derivatives often target serotonin receptors or monoamine oxidases; substituent variations could modulate selectivity and potency .
- Pesticidal Potential: While the target compound’s application is unspecified, structural parallels with fluoroimide and fluridone suggest possible agrochemical utility, warranting further investigation .
Biological Activity
The compound 3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione is a derivative of beta-carboline and pyrrolidine, which has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a beta-carboline moiety fused with a pyrrolidine dione. Its molecular formula is , with a molecular weight of approximately 347.82 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity through potential interactions with various biological targets.
Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties. It acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor , which is crucial in cancer immunotherapy. IDO plays a significant role in tumor immune evasion by degrading tryptophan and producing immunosuppressive metabolites. By inhibiting this enzyme, the compound may enhance anti-tumor immunity and reduce tumor growth .
A study demonstrated that derivatives of similar structures showed cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) cells and others. The mechanism of action appears to involve the inhibition of DNA topoisomerase I, leading to cell cycle arrest and apoptosis .
Neuroprotective Effects
The beta-carboline derivatives are known for their neuroprotective effects. They have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. The compound's structure suggests potential interactions with serotonin receptors and other neurochemical pathways that could be beneficial in treating conditions like Alzheimer's disease .
Antimicrobial Activity
In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes within microbial cells . The compound demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As an IDO inhibitor, it prevents the catabolism of tryptophan, thereby affecting the kynurenine pathway which is linked to immune response modulation.
- DNA Interaction : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
- Receptor Modulation : It may act on various neurotransmitter receptors (e.g., serotonin receptors), influencing synaptic transmission and neuroprotection.
Case Studies
Several case studies highlight the efficacy of this compound:
- A study published in Journal of Medicinal Chemistry reported that related beta-carboline derivatives exhibited significant cytotoxicity against multiple cancer cell lines at low micromolar concentrations .
- Another investigation focused on its antimicrobial properties revealed that modifications in the chlorophenyl group significantly enhanced antibacterial activity compared to unmodified analogs .
Data Summary
Q & A
Q. What are the key synthetic pathways for synthesizing 3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione, and what experimental design considerations are critical for reproducibility?
Answer: The compound’s synthesis typically involves multi-step reactions, such as Claisen–Schmidt condensations, Michael additions, or cyclization reactions. For reproducibility:
- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) .
- Ensure rigorous purification via column chromatography or recrystallization, validated by HPLC or TLC.
- Reference analogs like ethyl 2-[1-(4-chlorophenyl)-...] (synthesized via similar pathways) for procedural guidance .
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer:
Q. What are the primary biological or pharmacological mechanisms hypothesized for this compound?
Answer:
- In silico docking studies suggest interaction with CNS targets (e.g., serotonin receptors) due to the beta-carboline scaffold’s affinity for monoamine transporters .
- In vitro assays (e.g., enzyme inhibition, cell viability) should use dose-response curves and controls (e.g., reference inhibitors like fluoxetine for serotonin reuptake studies) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Refer to H-codes (e.g., H301/H311 for toxicity via ingestion/skin contact) and P-codes (e.g., P301+P310 for emergency response) from analogous chlorophenyl-pyrrolidine derivatives .
- Use fume hoods, nitrile gloves, and closed-system transfers to minimize exposure to potential neurotoxic intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound?
Answer:
- Statistical analysis : Apply multivariate regression to identify outliers in spectral datasets (e.g., anomalous NOE correlations in NMR) .
- Bioassay validation : Replicate studies using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) and cross-validate with structurally related compounds (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole derivatives) .
Q. What computational strategies are effective for optimizing reaction yields or predicting metabolic pathways?
Answer:
Q. How can in vitro/in vivo discrepancies in toxicity or efficacy be addressed methodologically?
Answer:
Q. What novel applications could emerge from modifying the beta-carboline or pyrrolidine-dione moieties?
Answer:
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., fluoro or methyl groups) at the 4-chlorophenyl or pyrrolidine positions to enhance selectivity for kinase targets .
- Photodynamic therapy : Explore light-activated properties by conjugating with porphyrin derivatives, as seen in related tetrahydro-beta-carboline hybrids .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
Q. Table 2. Computational Tools for Reaction Optimization
| Tool | Application | Example Output |
|---|---|---|
| Gaussian 16 | Transition-state energy calculation | ΔG‡ = 28.5 kcal/mol |
| ICReDD Platform | Experimental condition narrowing | Optimal solvent: DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
